molecular formula C15H12BrNO3 B2770024 2-[(3-Bromobenzoyl)amino]-5-methylbenzenecarboxylic acid CAS No. 866151-17-9

2-[(3-Bromobenzoyl)amino]-5-methylbenzenecarboxylic acid

Cat. No.: B2770024
CAS No.: 866151-17-9
M. Wt: 334.169
InChI Key: SETRMSCIBXZXTP-UHFFFAOYSA-N
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Description

2-[(3-Bromobenzoyl)amino]-5-methylbenzenecarboxylic acid is an organic compound with the molecular formula C15H12BrNO3. It is known for its applications in organic synthesis and pharmaceutical research. This compound is a derivative of benzoic acid, featuring a bromobenzoyl group and a methyl group, which contribute to its unique chemical properties .

Preparation Methods

The synthesis of 2-[(3-Bromobenzoyl)amino]-5-methylbenzenecarboxylic acid typically involves the reaction of 3-bromobenzoyl chloride with 5-methyl-2-aminobenzoic acid. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Chemical Reactions Analysis

2-[(3-Bromobenzoyl)amino]-5-methylbenzenecarboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-[(3-Bromobenzoyl)amino]-5-methylbenzenecarboxylic acid is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Bromobenzoyl)amino]-5-methylbenzenecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins. This inhibition is achieved through the binding of the compound to the active site of the enzyme, blocking its catalytic activity .

Comparison with Similar Compounds

2-[(3-Bromobenzoyl)amino]-5-methylbenzenecarboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[(3-bromobenzoyl)amino]-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3/c1-9-5-6-13(12(7-9)15(19)20)17-14(18)10-3-2-4-11(16)8-10/h2-8H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETRMSCIBXZXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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